molecular formula C13H21N7O3 B11515715 Propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)triazole-4-carboxylate

Propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)triazole-4-carboxylate

Cat. No.: B11515715
M. Wt: 323.35 g/mol
InChI Key: RNWZRRILQLWPJO-UHFFFAOYSA-N
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Description

Propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)triazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)triazole-4-carboxylate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis include:

    Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the triazole ring: This step involves the formation of the triazole ring through a cycloaddition reaction.

    Functionalization of the triazole ring: The triazole ring is then functionalized with the diethylaminomethyl group.

    Esterification: The final step involves the esterification of the carboxylate group with propan-2-ol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in alcohols or amines.

Scientific Research Applications

Propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)triazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of Propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)triazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methylaminomethyl)triazole-4-carboxylate: Similar structure but with a methyl group instead of a diethylaminomethyl group.

    Propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(ethylaminomethyl)triazole-4-carboxylate: Similar structure but with an ethyl group instead of a diethylaminomethyl group.

Uniqueness

The uniqueness of Propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)triazole-4-carboxylate lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H21N7O3

Molecular Weight

323.35 g/mol

IUPAC Name

propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)triazole-4-carboxylate

InChI

InChI=1S/C13H21N7O3/c1-5-19(6-2)7-9-10(13(21)22-8(3)4)15-18-20(9)12-11(14)16-23-17-12/h8H,5-7H2,1-4H3,(H2,14,16)

InChI Key

RNWZRRILQLWPJO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)OC(C)C

Origin of Product

United States

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